Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate
CAS No.: 355815-29-1
Cat. No.: VC14645423
Molecular Formula: C19H13NO7S
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355815-29-1 |
|---|---|
| Molecular Formula | C19H13NO7S |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | phenyl 2-(4-nitrophenyl)sulfonyloxybenzoate |
| Standard InChI | InChI=1S/C19H13NO7S/c21-19(26-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27-28(24,25)16-12-10-14(11-13-16)20(22)23/h1-13H |
| Standard InChI Key | XFYUFFWALDHZDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a central benzoate ester core, with a 4-nitrophenylsulfonyloxy group at the 2-position of the benzene ring. The nitro group () on the sulfonyl moiety introduces strong electron-withdrawing effects, enhancing the electrophilicity of the adjacent sulfonate ester linkage. This structural motif is critical for its reactivity in nucleophilic substitution reactions, as the sulfonate group acts as a leaving group under basic or enzymatic conditions.
The planar aromatic systems facilitate -stacking interactions, which influence crystallinity and solubility. Computational models predict a dipole moment of approximately 5.2 D, driven by the polar nitro and sulfonate groups, contributing to moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.
Synthesis and Industrial Scalability
Esterification Protocol
The primary synthesis route involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-nitrobenzenesulfonyl chloride. The reaction proceeds via a two-step mechanism:
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Activation: The hydroxyl group of salicylic acid is deprotonated by a base (e.g., pyridine or triethylamine), forming a phenoxide ion.
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Nucleophilic Attack: The phenoxide ion attacks the electrophilic sulfur atom in 4-nitrobenzenesulfonyl chloride, displacing chloride and forming the sulfonate ester bond.
The reaction is typically conducted under anhydrous conditions at 0–5°C to minimize hydrolysis of the sulfonyl chloride intermediate. Yields exceeding 75% are achievable with stoichiometric base ratios, though excess base can lead to side reactions such as over-sulfonation.
Continuous Flow Optimization
Industrial-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative setup involves:
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Residence Time: 10–15 minutes at 50°C
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Solvent System: Tetrahydrofuran (THF)/water (9:1 v/v)
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Catalyst: 0.1 mol% 4-dimethylaminopyridine (DMAP)
This method reduces byproduct formation to <5% and achieves a space-time yield of 12 g/L·h, making it viable for kilogram-scale synthesis.
Analytical Characterization
Spectroscopic Profiling
Infrared Spectroscopy (IR): Key absorptions include:
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: 1365 cm (asymmetric stretch) and 1172 cm (symmetric stretch)
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: 1520 cm and 1348 cm (asymmetric and symmetric stretches)
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: 1725 cm (ester carbonyl)
Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, CDCl):
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δ 8.35 (d, Hz, 2H, aromatic H adjacent to nitro group)
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δ 7.92 (dd, Hz, 1H, benzoate H-6)
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δ 7.65–7.58 (m, 4H, overlapping aromatic protons)
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NMR (100 MHz, CDCl):
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δ 165.2 (ester carbonyl)
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δ 150.1 (sulfonate-linked quaternary carbon)
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δ 142.7 (nitro-substituted aromatic carbon)
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Mass Spectrometry (MS):
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ESI-MS (m/z): 399.1 [M+H] (calc. 399.4)
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Fragmentation pathways include loss of the 4-nitrophenylsulfonyl group (, m/z 203) and subsequent decarboxylation (m/z 159).
Applications in Organic Synthesis
Sulfonylation Reagent
The compound serves as a bench-stable sulfonylation agent for alcohols and amines. In a model reaction with benzyl alcohol:
Reaction yields exceed 80% within 2 hours at room temperature, outperforming traditional agents like toluenesulfonyl chloride in sterically hindered substrates.
Protecting Group Strategy
The sulfonate ester acts as a temporary protecting group for phenolic hydroxyls in multistep syntheses. Deprotection is achieved via alkaline hydrolysis (0.1 M NaOH, 25°C, 1 h), with >95% recovery of the parent phenol. This selectivity avoids side reactions at ester or nitro groups, making it valuable in polyphenol synthesis.
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